molecular formula C7H3IN2O2S B11816055 2-Iodo-6-nitrobenzo[d]thiazole

2-Iodo-6-nitrobenzo[d]thiazole

Katalognummer: B11816055
Molekulargewicht: 306.08 g/mol
InChI-Schlüssel: KOVIXLKJLPARSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an iodine atom at the second position and a nitro group at the sixth position on the benzothiazole ring, making it a unique and valuable molecule for various applications.

Vorbereitungsmethoden

The synthesis of 2-Iodo-6-nitrobenzo[d]thiazole typically involves the iodination of 6-nitrobenzo[d]thiazole. One common method includes the reaction of 6-nitrobenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Iodo-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include iodine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-nitrobenzo[d]thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Iodo-6-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of various derivatives. These interactions can affect cellular pathways and lead to the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Iodo-6-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

    6-Nitrobenzo[d]thiazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-Amino-6-nitrobenzo[d]thiazole: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.

    2-Iodo-4-nitrobenzo[d]thiazole:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern, which can influence its chemical behavior and applications.

Eigenschaften

Molekularformel

C7H3IN2O2S

Molekulargewicht

306.08 g/mol

IUPAC-Name

2-iodo-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H3IN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H

InChI-Schlüssel

KOVIXLKJLPARSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.